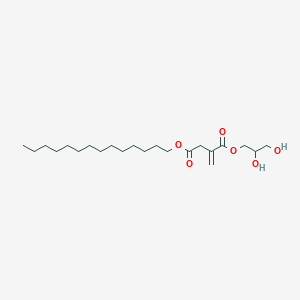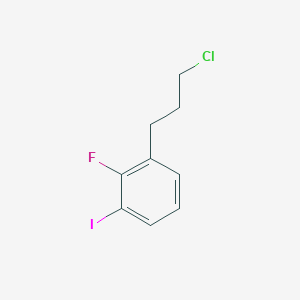
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to a benzene ring, along with a propyl chain. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: The introduction of halogen atoms into the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using halogenating agents such as iodine monochloride (ICl) for iodination and fluorine gas (F2) or other fluorinating agents for fluorination.
Alkylation: The attachment of the propyl chain to the benzene ring. This can be done using a Friedel-Crafts alkylation reaction, where 3-chloropropyl chloride is reacted with the halogenated benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products. For example, oxidation using potassium permanganate (KMnO4) can convert the propyl chain into a carboxylic acid group.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. This reaction typically involves a palladium catalyst and a boronic acid reagent.
科学研究应用
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into the compound’s potential therapeutic properties, such as its use in designing new drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism by which 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene exerts its effects depends on the specific application and the target molecules involved. In general, the compound’s halogen atoms can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
相似化合物的比较
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene can be compared with other halogenated aromatic compounds, such as:
1-(3-Chloropropyl)-2-fluoro-3-bromobenzene: Similar structure but with a bromine atom instead of iodine. The different halogen can affect the compound’s reactivity and interactions.
1-(3-Chloropropyl)-2-fluoro-3-chlorobenzene: Contains two chlorine atoms and one fluorine atom. The absence of iodine can lead to different chemical properties and applications.
1-(3-Chloropropyl)-2-fluoro-3-methylbenzene: Contains a methyl group instead of a halogen. The presence of a non-halogen substituent can significantly alter the compound’s reactivity and interactions.
The uniqueness of this compound lies in its combination of three different halogen atoms, which imparts distinct chemical properties and makes it a versatile compound for various applications.
属性
分子式 |
C9H9ClFI |
|---|---|
分子量 |
298.52 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2 |
InChI 键 |
SOLULFDLCOEGTR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)I)F)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


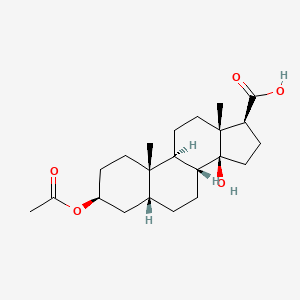
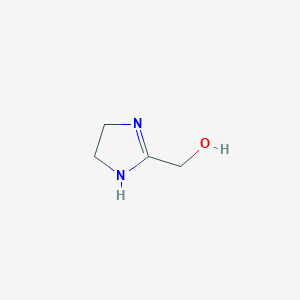


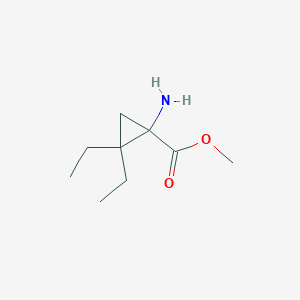
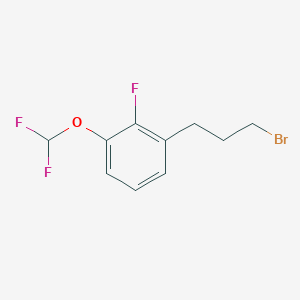
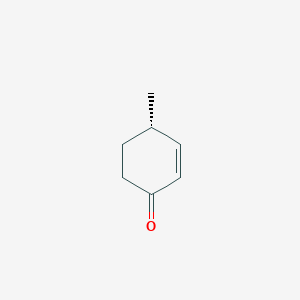
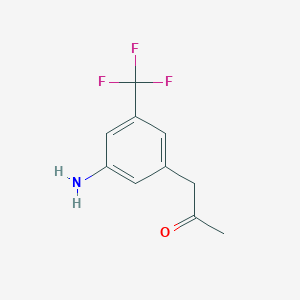
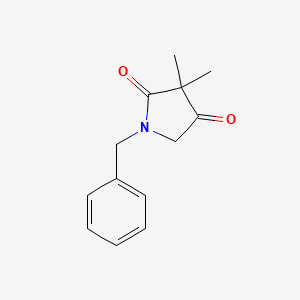

![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)
